molecular formula C19H25N5O B2373693 1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1796965-91-7

1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No.: B2373693
CAS No.: 1796965-91-7
M. Wt: 339.443
InChI Key: DTJVJKBHDVVKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethylphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of 340.4 g/mol. The compound features a urea linkage that is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action:

1. Anticancer Activity:
Studies have shown that compounds containing urea linkages can induce apoptosis in cancer cells. For instance, related piperidine derivatives have demonstrated cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin . The three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is essential for their anticancer properties.

2. Neuropharmacological Effects:
The pyrimidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This inhibition is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

Biological Activity Data

A summary of biological activity findings related to this compound is presented below:

Biological Activity Model/System Outcome Reference
Anticancer ActivityFaDu cellsInduced apoptosis; better than bleomycin
AChE InhibitionIn vitro assaySignificant inhibition observed
CytotoxicityVarious cancer linesDose-dependent cytotoxic effects

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Piperidine Derivatives
A recent study investigated piperidine derivatives for their anticancer properties. The results indicated that modifications to the piperidine ring significantly affected cytotoxicity and apoptosis induction in cancer models. The introduction of bulky groups improved the interaction with target proteins .

Case Study 2: Alzheimer’s Disease Models
Research has shown that pyrimidine-containing compounds can effectively inhibit cholinesterases, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The dual inhibition of AChE and BuChE was particularly effective in enhancing memory retention .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

  • Urea Linkage: Essential for binding to target proteins.
  • Pyrimidine Ring: Contributes to neuropharmacological effects.
  • Dimethylphenyl Group: Enhances lipophilicity and cellular uptake.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-7-6-8-17(15(13)3)23-19(25)20-12-16-11-14(2)21-18(22-16)24-9-4-5-10-24/h6-8,11H,4-5,9-10,12H2,1-3H3,(H2,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVJKBHDVVKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.